5,7-Dibromo-8-methoxyquinoline
Overview
Description
5,7-Dibromo-8-methoxyquinoline is a brominated derivative of 8-methoxyquinoline, a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The presence of bromine atoms at the 5 and 7 positions on the quinoline ring system adds to the complexity of its chemical behavior and reactivity.
Synthesis Analysis
The synthesis of compounds related to 5,7-Dibromo-8-methoxyquinoline often involves cyclization reactions and various functional group transformations. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a compound structurally related to 5,7-Dibromo-8-methoxyquinoline, was achieved through a series of reactions starting from a dione and involving chlorination and treatment with ammonia . Similarly, methoxy-indolo[2,1-a]isoquinolines were synthesized via the Bischler-Napieralski reaction, reduction, cyclization, and dehydrogenation . These methods highlight the versatility of quinoline derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using spectroscopic methods and X-ray crystallography. For example, 5-ethoxymethyl-8-hydroxyquinoline was characterized using NMR and IR spectroscopy, and its crystal structure was determined to be orthorhombic with specific lattice parameters . Density Functional Theory (DFT) calculations are also employed to understand the geometry and electronic structure of these molecules, as seen in the comparative study of 5,7-dibromo-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline .
Chemical Reactions Analysis
The chemical reactivity of 5,7-Dibromo-8-methoxyquinoline can be inferred from studies on similar compounds. For instance, the 5,8-isoquinolinedione system has been shown to undergo 1,4-addition reactions with amines and Diels-Alder reactions, indicating potential reactivity at certain positions on the quinoline ring . The reactions of 8-methoxyquinoline with diorganotin dichlorides resulted in the formation of distannoxanes and organostannate salts, demonstrating the nucleophilic character of the methoxyquinoline .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,7-Dibromo-8-methoxyquinoline can be deduced from studies on related compounds. The vibrational spectra, molecular stability, and bond strength of 5,7-dibromo-8-hydroxyquinoline were investigated using NBO analysis, revealing insights into the effects of substituents on the vibrational frequencies and stability of the molecule . The electrochemical behavior of 5,8-isoquinolinediones was studied through Polarographic analysis, showing a correlation between half-wave potentials and substituent constants . Additionally, the chemosensory properties of a 5-chloro-8-methoxyquinoline derivative for cadmium detection suggest that functionalized quinolines can have specific interactions with metal ions .
Scientific Research Applications
Insights into 8-Hydroxyquinolines
5,7-Dibromo-8-methoxyquinoline falls under the broader class of 8-hydroxyquinoline derivatives, known for their significant biological activities. The modifications of 8-hydroxyquinoline have yielded potent drug molecules targeting various life-threatening diseases like cancer, HIV, and neurodegenerative disorders. These derivatives, including 5,7-Dibromo-8-methoxyquinoline, exhibit metal chelation properties, further augmenting their potential as drug candidates for diverse diseases (Gupta, Luxami & Paul, 2021).
Antioxidant Applications
The antioxidant property of 8-hydroxyquinoline derivatives, including 5,7-Dibromo-8-methoxyquinoline, is noteworthy. Studies have emphasized the significance of ethoxyquin, a close analogue, in protecting polyunsaturated fatty acids in fish meal from oxidation. The dynamics of these antioxidants, including their efficacy, and the transition of compounds like ethoxyquin into potent oxidation products, underline the potential of 5,7-Dibromo-8-methoxyquinoline in similar applications (de Koning, 2002).
Role in Metal Ion Detection and Chemical Sensing
The quinoline derivatives are known for their role in detecting metal ions. The introduction of various groups into 8-aminoquinoline molecules, a closely related compound, to create derivatives like 5,7-Dibromo-8-methoxyquinoline, has been a trend to enhance water solubility and cell membrane permeability. These derivatives are used as functional receptors for zinc ions, indicating their potential in environmental and biological applications as fluorescent sensors (Mohamad et al., 2021).
Safety And Hazards
Future Directions
The future directions of research on 5,7-Dibromo-8-methoxyquinoline could involve further exploration of its biological activities and potential applications in pharmaceutical chemistry . The target molecule exhibited IC 50 values (mg/mL) of 5.8, 17.6, 18.7, 5.4, 16.5, and >1000 against A549, FL, HeLa, HT29, MCF7, and Hep3B, respectively .
properties
IUPAC Name |
5,7-dibromo-8-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJANXCJVULGZRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1N=CC=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445207 | |
Record name | 5,7-DIBROMO-8-METHOXYQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromo-8-methoxyquinoline | |
CAS RN |
17012-49-6 | |
Record name | 5,7-DIBROMO-8-METHOXYQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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